molecular formula C10H10BrNO2 B8489116 Methyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate CAS No. 1255871-41-0

Methyl 1-(5-bromopyridin-3-yl)cyclopropanecarboxylate

Cat. No. B8489116
Key on ui cas rn: 1255871-41-0
M. Wt: 256.10 g/mol
InChI Key: JJXDAWJPOCFJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073929B2

Procedure details

To a vial containing the title compound from Example 71 Step B (0.150 g, 0.586 mmol), bis(pinacolato)diboron (0.178 g, 0.703 mmol), tris(dibenzylideneacetone)dipalladium (0) (0.054 g, 0.059 mmol), tricyclohexylphosphine (0.033 g, 0.117 mmol) and potassium acetate (0.17 g, 1.76 mmol) was added dioxane (5.9 mL). The reaction was heated to 80° C. for 16 hours. It was then cooled to room temperature, passed through a syringe filter and concentrated under reduced pressure to afford the title compound: LCMS m/z 221.63 [M+H]+.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.178 g
Type
reactant
Reaction Step One
Quantity
0.033 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
0.054 g
Type
catalyst
Reaction Step One
Quantity
5.9 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8]2([C:11]([O:13][CH3:14])=[O:12])[CH2:10][CH2:9]2)[CH:5]=[N:6][CH:7]=1.[B:15]1(B2OC(C)(C)C(C)(C)O2)[O:19]C(C)(C)C(C)(C)[O:16]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.C([O-])(=O)C.[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].O1CCOCC1>[CH3:14][O:13][C:11]([C:8]1([C:4]2[CH:3]=[C:2]([B:15]([OH:19])[OH:16])[CH:7]=[N:6][CH:5]=2)[CH2:10][CH2:9]1)=[O:12] |f:3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)C1(CC1)C(=O)OC
Name
Quantity
0.178 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
Quantity
0.033 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
potassium acetate
Quantity
0.17 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
0.054 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Two
Name
Quantity
5.9 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
passed through a syringe
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(CC1)C=1C=C(C=NC1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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